N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core substituted with a sulfonamide group at position 4. The sulfonamide nitrogen is linked to a 2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl moiety, combining aromatic (phenyl, thiophene) and sulfonyl functionalities.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S3/c22-29(23,15-5-2-1-3-6-15)20(19-7-4-12-28-19)14-21-30(24,25)16-8-9-17-18(13-16)27-11-10-26-17/h1-9,12-13,20-21H,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLMMVSDZMZBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the thiophene derivative: Starting with a thiophene compound, functionalize it to introduce the ethyl group.
Sulfonylation: Introduce the phenylsulfonyl group through a sulfonylation reaction.
Cyclization: Form the dioxine ring through a cyclization reaction.
Sulfonamide formation: Finally, introduce the sulfonamide group through a reaction with a suitable amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and dioxine rings can be oxidized under suitable conditions.
Reduction: The sulfonyl and sulfonamide groups can be reduced to their corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step reactions starting from precursor compounds. The synthesis pathway often includes the formation of key intermediates through reactions such as sulfonation and amidation. The compound's structure features a benzo[dioxin] core, which is known for its biological activity, along with a thiophene ring that enhances its chemical properties.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibitory activities. For instance, sulfonamide derivatives have been studied for their potential as inhibitors of α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively . These enzymes play crucial roles in carbohydrate metabolism and neurotransmission.
Antimicrobial Properties
The antimicrobial potential of sulfonamide derivatives has been documented extensively. A study highlighted the design and synthesis of novel sulfonamide compounds that showed promising activity against various bacterial strains. These compounds were evaluated for their ability to inhibit bacterial growth, demonstrating that modifications to the sulfonamide structure can significantly enhance their efficacy .
Diabetes Management
Given the enzyme inhibition profile of related compounds, this compound could be explored as a therapeutic agent for managing diabetes. The inhibition of α-glucosidase can help regulate blood sugar levels post-meal by slowing carbohydrate absorption .
Neuroprotective Effects
The potential neuroprotective effects of this compound against acetylcholinesterase suggest it may be beneficial in treating neurodegenerative diseases like Alzheimer's disease. By preventing the breakdown of acetylcholine, these compounds could enhance cognitive function and memory retention in affected individuals .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of sulfonamide derivatives with structural similarities to this compound:
Mechanism of Action
The mechanism of action of N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Tautomerism Effects : Triazole-thiones’ stability in the thione form (evidenced by IR) contrasts with the target compound’s rigid sulfonamide, which lacks tautomeric behavior .
- Structural Rigidity : Spiro-annulated systems (e.g., Compound 4f) exhibit higher melting points, suggesting enhanced crystallinity versus flexible analogues like the target compound .
Biological Activity
The compound N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C16H18N2O4S3
- Molecular Weight : 398.52 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry.
The biological activity of sulfonamide derivatives often involves their interaction with specific molecular targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Sulfonamides can inhibit carbonic anhydrases and other enzymes, which are crucial in various physiological processes.
- Modulation of Receptor Activity : The phenylsulfonyl group may interact with neurotransmitter receptors or other protein targets, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 6.25 | K. pneumoniae |
| Compound B | 12.5 | E. coli |
| Compound C | 25 | P. aeruginosa |
These results suggest that the compound may possess similar antimicrobial activity, warranting further investigation into its efficacy against specific pathogens .
Anticancer Potential
Recent studies have highlighted the potential of thiophene-based sulfonamides as anticancer agents. For example, compounds with a thiophene core have demonstrated sub-micromolar binding affinities to anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to induced apoptosis in cancer cells:
- Binding Affinity to Mcl-1 : Ki = 0.3–0.4 μM
- Binding Affinity to Bcl-2 : Ki ≈ 1 μM
- Cytotoxicity (IC50) : <10 μM in HL-60 cells .
These findings indicate that the compound may also be a candidate for further development as an anticancer therapeutic.
Study on Cardiovascular Effects
A study investigating the effects of various sulfonamide derivatives on perfusion pressure in isolated rat hearts revealed that certain compounds could significantly alter cardiovascular parameters. The experimental design included several groups treated with different sulfonamides at varying concentrations:
| Group | Compound | Dose (nM) | Perfusion Pressure Change |
|---|---|---|---|
| I | Control | - | Baseline |
| II | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | 0.001 | Decreased |
| III | 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease |
The results indicated that specific sulfonamide derivatives could effectively modulate perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .
Docking Studies
Computational docking studies have been employed to predict the binding interactions of the compound with calcium channels and other relevant proteins. These studies provide insights into how structural modifications can enhance biological activity and specificity towards desired targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
